molecular formula C14H17N3O2 B4324538 N-(2-ETHOXYPHENYL)-15-DIMETHYL-1H-PYRAZOLE-4-CARBOXAMIDE

N-(2-ETHOXYPHENYL)-15-DIMETHYL-1H-PYRAZOLE-4-CARBOXAMIDE

Cat. No.: B4324538
M. Wt: 259.30 g/mol
InChI Key: UTFXJGPXCDFOHB-UHFFFAOYSA-N
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Description

N-(2-ETHOXYPHENYL)-15-DIMETHYL-1H-PYRAZOLE-4-CARBOXAMIDE: is a chemical compound with a molecular formula of C13H16N2O2. It is known for its potential applications in various scientific fields, including chemistry, biology, and medicine. This compound is characterized by the presence of an ethoxyphenyl group attached to a pyrazole ring, which contributes to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-ETHOXYPHENYL)-15-DIMETHYL-1H-PYRAZOLE-4-CARBOXAMIDE typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic conditions.

    Introduction of the Ethoxyphenyl Group: The ethoxyphenyl group is introduced through a nucleophilic substitution reaction, where an ethoxyphenyl halide reacts with the pyrazole ring in the presence of a base.

    Formation of the Carboxamide Group: The carboxamide group is formed by reacting the intermediate compound with an appropriate amine under suitable conditions.

Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product. Continuous flow reactors and automated synthesis systems are often employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: N-(2-ETHOXYPHENYL)-15-DIMETHYL-1H-PYRAZOLE-4-CARBOXAMIDE can undergo oxidation reactions, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups on the pyrazole ring are replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles like halides, amines, and thiols are employed in substitution reactions.

Major Products Formed:

    Oxidation: Formation of oxides and hydroxyl derivatives.

    Reduction: Formation of amines and alcohols.

    Substitution: Formation of substituted pyrazole derivatives.

Scientific Research Applications

Chemistry:

  • Used as a building block in the synthesis of more complex organic molecules.
  • Employed in the development of new materials with specific properties.

Biology:

  • Investigated for its potential as a bioactive compound with antimicrobial and anti-inflammatory properties.
  • Studied for its interactions with biological macromolecules, such as proteins and nucleic acids.

Medicine:

  • Explored for its potential as a therapeutic agent in the treatment of various diseases.
  • Evaluated for its pharmacokinetic and pharmacodynamic properties.

Industry:

  • Utilized in the production of specialty chemicals and pharmaceuticals.
  • Applied in the development of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of N-(2-ETHOXYPHENYL)-15-DIMETHYL-1H-PYRAZOLE-4-CARBOXAMIDE involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

  • N-(2-ethoxyphenyl)-N’-(2-ethylphenyl)ethanediamide
  • 2-(2-ethoxyphenoxymethyl)tetrahydro-1,4-oxazine hydrochloride
  • 2-phenoxyethyl N-(2-ethoxyphenyl)carbamate

Uniqueness: N-(2-ETHOXYPHENYL)-15-DIMETHYL-1H-PYRAZOLE-4-CARBOXAMIDE is unique due to its specific structural features, such as the combination of the ethoxyphenyl group and the pyrazole ring

Properties

IUPAC Name

N-(2-ethoxyphenyl)-1,5-dimethylpyrazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N3O2/c1-4-19-13-8-6-5-7-12(13)16-14(18)11-9-15-17(3)10(11)2/h5-9H,4H2,1-3H3,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTFXJGPXCDFOHB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1NC(=O)C2=C(N(N=C2)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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